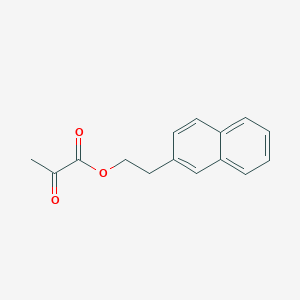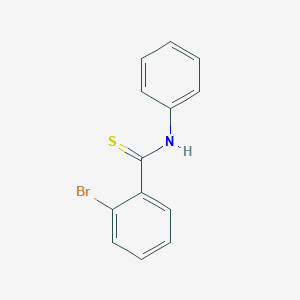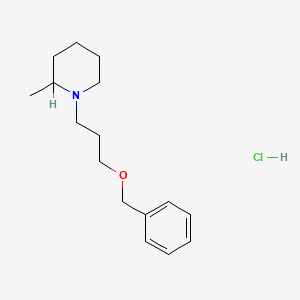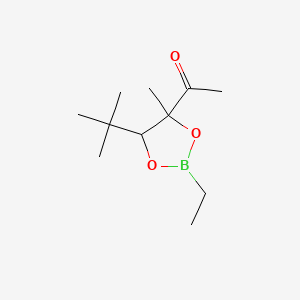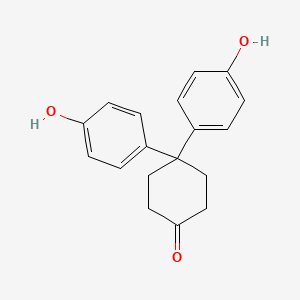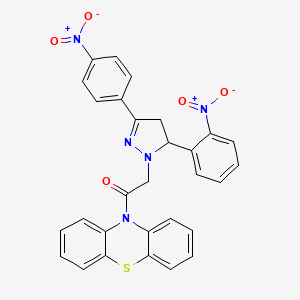![molecular formula C5H9BrN2O3 B14437666 2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)
2-Amino-3-[(2-bromoacetyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-[(2-bromoacetyl)amino]propanoic acid is a synthetic amino acid derivative It features an amino group, a carboxyl group, and a bromoacetyl group attached to the alpha carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(2-bromoacetyl)amino]propanoic acid typically involves the bromination of a precursor amino acid. One common method is the amination of alpha-bromocarboxylic acids. The bromoacids are prepared from carboxylic acids by reacting with bromine and phosphorus trichloride (Br₂ + PCl₃). The resulting alpha-bromocarboxylic acid is then aminated to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale amino acid synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the production of this compound.
化学反应分析
Types of Reactions
2-Amino-3-[(2-bromoacetyl)amino]propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The amino and carboxyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amino acid derivative, while oxidation can produce corresponding carboxylic acids or ketones.
科学研究应用
2-Amino-3-[(2-bromoacetyl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Amino-3-[(2-bromoacetyl)amino]propanoic acid involves its interaction with biological molecules. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that can alter protein function. This interaction can affect various molecular pathways and targets, depending on the specific biological context .
相似化合物的比较
Similar Compounds
2-Amino-3-bromobenzoic acid: Another brominated amino acid derivative used in pharmaceutical research.
2-Amino-3-(heteroaryl)propanoic acids: These compounds contain heteroaryl groups and are used in various synthetic and biological applications.
Uniqueness
2-Amino-3-[(2-bromoacetyl)amino]propanoic acid is unique due to its specific bromoacetyl group, which provides distinct reactivity and potential for covalent modifications of biological molecules. This makes it a valuable tool in chemical biology and medicinal chemistry research.
属性
分子式 |
C5H9BrN2O3 |
|---|---|
分子量 |
225.04 g/mol |
IUPAC 名称 |
2-amino-3-[(2-bromoacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H9BrN2O3/c6-1-4(9)8-2-3(7)5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11) |
InChI 键 |
TXNAFLOXAUKSGT-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(=O)O)N)NC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


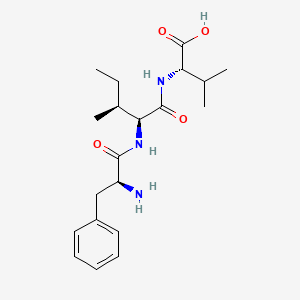

![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)

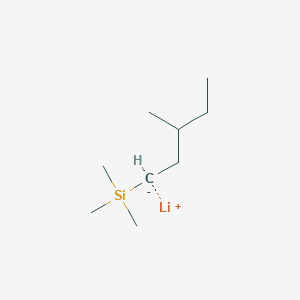
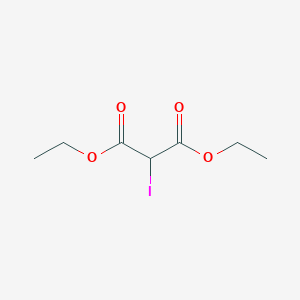
![1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14437633.png)
